molecular formula C31H29N3O7 B1148432 5-CR, 6G, SE CAS No. 209112-21-0

5-CR, 6G, SE

Cat. No.: B1148432
CAS No.: 209112-21-0
M. Wt: 555.59
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxyrhodamine 6G, Succinimidyl Ester: is a fluorescent dye widely used in various biochemical and molecular biology applications. This compound is known for its high fluorescence quantum yield and excellent photostability, making it a popular choice for labeling and detection purposes in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology:

  • Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine:

  • Utilized in diagnostic assays and imaging techniques to detect and quantify biological targets.

Industry:

Mechanism of Action

The primary mechanism of action of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves its ability to form stable covalent bonds with primary amines through its reactive succinimidyl ester group. This allows the dye to be conjugated to various biomolecules, enabling their detection and visualization through fluorescence. The excitation and emission spectra of the dye fall between those of fluorescein and tetramethylrhodamine, providing a unique spectral profile for multiplexing applications .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

209112-21-0

Molecular Formula

C31H29N3O7

Molecular Weight

555.59

Origin of Product

United States

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